Cas no 1000025-92-2 (3,5-Bis(benzyloxy)picolinonitrile)

3,5-Bis(benzyloxy)picolinonitrile is a specialized organic compound featuring a picolinonitrile core substituted with benzyloxy groups at the 3 and 5 positions. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The benzyloxy groups enhance solubility in organic solvents, facilitating further functionalization, while the nitrile moiety offers versatile transformation potential, such as hydrolysis or reduction. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly useful in heterocyclic chemistry, serving as a precursor for complex molecular architectures. Its well-defined synthetic pathway and high purity make it suitable for research and industrial applications requiring precise chemical modifications.
3,5-Bis(benzyloxy)picolinonitrile structure
1000025-92-2 structure
Product Name:3,5-Bis(benzyloxy)picolinonitrile
CAS No:1000025-92-2
MF:C20H16N2O2
MW:316.353244781494
CID:1026936
PubChem ID:53487994
Update Time:2025-10-28

3,5-Bis(benzyloxy)picolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 3,5-Bis(benzyloxy)picolinonitrile
    • 3,5-bis(phenylmethoxy)-2-Pyridinecarbonitrile
    • 3,5-Bis-benzyloxypyridine-2-carbonitrile
    • 3,5-bis-benzyloxy-pyridine-2-carbonitrile
    • AK-47684
    • ANW-66451
    • CTK8C1399
    • KB-234086
    • QC-6486
    • SureCN1921249
    • 3,5-bis(phenylmethoxy)pyridine-2-carbonitrile
    • QBEIDMMMZMELLF-UHFFFAOYSA-N
    • 3,5-bis-(Phenylmethoxy)-2-pyridinecarbonitrile
    • AKOS016004624
    • SCHEMBL1921249
    • DB-058205
    • DTXSID90705390
    • 3,5-Bis(benzyloxy)pyridine-2-carbonitrile
    • 1000025-92-2
    • MDL: MFCD19689665
    • Inchi: 1S/C20H16N2O2/c21-12-19-20(24-15-17-9-5-2-6-10-17)11-18(13-22-19)23-14-16-7-3-1-4-8-16/h1-11,13H,14-15H2
    • InChI Key: QBEIDMMMZMELLF-UHFFFAOYSA-N
    • SMILES: O(C1C(C#N)=NC=C(C=1)OCC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 316.121177757g/mol
  • Monoisotopic Mass: 316.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.23

3,5-Bis(benzyloxy)picolinonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B073510-50mg
3,5-Bis(benzyloxy)picolinonitrile
1000025-92-2
50mg
$ 510.00 2022-06-07
TRC
B073510-100mg
3,5-Bis(benzyloxy)picolinonitrile
1000025-92-2
100mg
$ 850.00 2022-06-07
Chemenu
CM178198-1g
3,5-Bis(benzyloxy)picolinonitrile
1000025-92-2 95%
1g
$916 2021-08-05
Chemenu
CM178198-1g
3,5-Bis(benzyloxy)picolinonitrile
1000025-92-2 95%
1g
$970 2022-06-14

Additional information on 3,5-Bis(benzyloxy)picolinonitrile

Comprehensive Overview of 3,5-Bis(benzyloxy)picolinonitrile (CAS No. 1000025-92-2): Properties, Applications, and Industry Insights

3,5-Bis(benzyloxy)picolinonitrile (CAS No. 1000025-92-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This picolinonitrile derivative features two benzyloxy groups at the 3 and 5 positions, which contribute to its versatility as a chemical intermediate. Researchers are increasingly exploring its potential in drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The compound's nitrile functional group offers reactive sites for further modifications, making it a valuable building block in medicinal chemistry.

In recent years, the demand for high-purity 3,5-Bis(benzyloxy)picolinonitrile has risen in parallel with advancements in targeted therapy development. Its role in creating small-molecule APIs (Active Pharmaceutical Ingredients) has been highlighted in several peer-reviewed studies. The compound's structural stability under various reaction conditions makes it particularly useful for multi-step synthetic routes. Furthermore, its solubility profile in common organic solvents like DMSO and ethanol enhances its practicality in laboratory settings.

From an industrial perspective, CAS 1000025-92-2 is often discussed in the context of green chemistry initiatives. Manufacturers are optimizing production methods to reduce waste and improve atom economy during its synthesis. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify the compound's purity, which typically exceeds 98% for research-grade material. These quality control measures align with the pharmaceutical industry's stringent standards for intermediate compounds.

The compound's structure-activity relationship (SAR) has become a focal point for computational chemists using AI-assisted molecular modeling. This approach helps predict how modifications to the benzyloxy groups might enhance biological activity. Such innovations are driving the compound's adoption in fragment-based drug design, where it serves as a core scaffold for developing novel therapeutics. Recent patent filings indicate growing interest in its application for neurological disorder treatments and metabolic disease research.

Supply chain dynamics for 3,5-Bis(benzyloxy)picolinonitrile reflect broader trends in the fine chemicals market. With major production hubs in North America, Europe, and Asia, manufacturers are addressing challenges related to raw material availability and regulatory compliance. The compound's storage requirements (typically 2-8°C under inert atmosphere) and handling precautions are frequently addressed in technical datasheets to ensure user safety and product integrity.

Emerging applications in material science have expanded the compound's utility beyond life sciences. Its aromatic system and electron-withdrawing nitrile group make it a candidate for developing organic semiconductors and photocatalysts. These interdisciplinary applications demonstrate the compound's adaptability across scientific domains. Researchers are particularly interested in its potential for creating metal-organic frameworks (MOFs) with tailored porosity for gas storage applications.

Quality assurance protocols for CAS 1000025-92-2 emphasize comprehensive spectroscopic characterization, including mass spectrometry and infrared spectroscopy validation. These analytical confirmations are crucial for researchers requiring batch-to-batch consistency in sensitive applications. The compound's chromatographic purity is typically verified using reverse-phase methods, with detailed impurity profiling provided by reputable suppliers.

From a commercial standpoint, the pricing of 3,5-Bis(benzyloxy)picolinonitrile reflects its synthetic complexity and scale-up challenges. Current market analyses suggest steady growth in demand, particularly from contract research organizations (CROs) and academic institutions engaged in hit-to-lead optimization programs. The compound's intellectual property landscape shows increasing patent activity, indicating its strategic value in proprietary research pipelines.

Environmental considerations surrounding picolinonitrile derivatives have prompted studies on their biodegradation pathways and ecotoxicological profiles. While 3,5-Bis(benzyloxy)picolinonitrile demonstrates low acute toxicity in standard assays, proper waste management protocols are recommended for industrial-scale operations. These sustainability measures align with the chemical industry's transition toward greener synthetic methodologies and circular economy principles.

Future research directions for this compound may explore its chiral derivatives for asymmetric synthesis applications or investigate its coordination chemistry with transition metals. The continuous evolution of high-throughput screening technologies will likely uncover new biological targets for picolinonitrile-based compounds, further solidifying their position in modern drug discovery paradigms.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.